molecular formula C10H12N2O B14320509 3-(2-Aminoanilino)-2-methylprop-2-enal CAS No. 111873-12-2

3-(2-Aminoanilino)-2-methylprop-2-enal

Cat. No.: B14320509
CAS No.: 111873-12-2
M. Wt: 176.21 g/mol
InChI Key: AHHDBUKIRBKTJG-UHFFFAOYSA-N
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Description

3-(2-Aminoanilino)-2-methylprop-2-enal is an organic compound characterized by the presence of an amino group attached to an aniline ring, which is further connected to a methylprop-2-enal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoanilino)-2-methylprop-2-enal typically involves the reaction of o-phenylenediamine with acetoacetic esters. The reaction conditions can vary, but common methods include heating in xylene with the removal of water and alcohol by distillation . The reaction can also be carried out in polyphosphoric acid (PPA), which facilitates the conversion of acetoacetic ester to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoanilino)-2-methylprop-2-enal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or xylene .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted aniline derivatives .

Scientific Research Applications

3-(2-Aminoanilino)-2-methylprop-2-enal has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Aminoanilino)-2-methylprop-2-enal involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminoanilino)-2-methylprop-2-enal is unique due to its specific combination of aniline and methylprop-2-enal structures, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

111873-12-2

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-(2-aminoanilino)-2-methylprop-2-enal

InChI

InChI=1S/C10H12N2O/c1-8(7-13)6-12-10-5-3-2-4-9(10)11/h2-7,12H,11H2,1H3

InChI Key

AHHDBUKIRBKTJG-UHFFFAOYSA-N

Canonical SMILES

CC(=CNC1=CC=CC=C1N)C=O

Origin of Product

United States

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